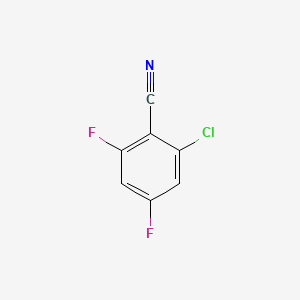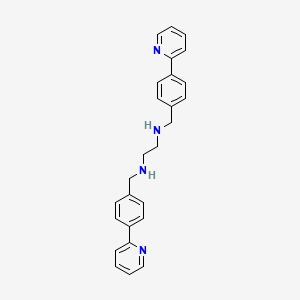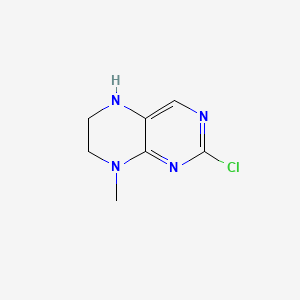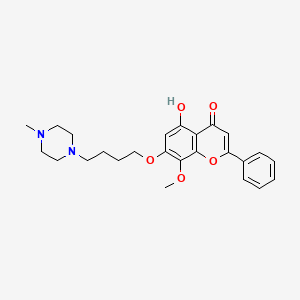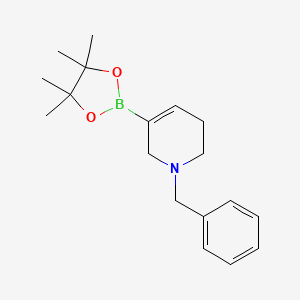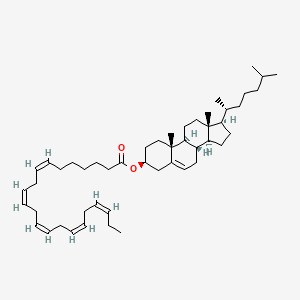
Estère de cholestérol 22:5
Vue d'ensemble
Description
Le docosapentaénoate de cholestéryle est un ester de cholestérol dont le groupe acyle est le (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaényle . Il s'agit d'un composé lipidique que l'on trouve dans les systèmes biologiques et qui joue un rôle dans divers processus physiologiques.
Applications De Recherche Scientifique
Cholesteryl docosapentaenoate has several research applications:
Biological Studies: Investigating its role in lipid metabolism and cellular function.
Cardiovascular Research: Studying its impact on cholesterol homeostasis and atherosclerosis.
Nutrition and Health: Exploring its effects on human health, particularly in relation to dietary intake.
Mécanisme D'action
Target of Action
The primary target of 22:5 Cholesteryl Ester (CE), also known as cholest-5-en-3beta-yl (7Z,10Z,13Z,16Z,19Z-docosapentaenoate), cholesteryl docosapentaenoate, or CE(22:5), is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) .
Mode of Action
CE interacts with CETP, which has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The N-terminal β-barrel structure of CETP penetrates the HDL surface to promote cholesterol ester uptake . When CETP inhibitors, such as CE, enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream .
Biochemical Pathways
CE plays a vital role in the lipid transport pathway, modulating plasma lipoproteins-cholesterol concentrations . It is involved in the transfer of cholesteryl esters among lipoproteins, a process that can be modulated by CETP activity and its inhibition .
Pharmacokinetics
It is known that similar cetp inhibitors, such as ckd519, have been shown to have a long elimination half-life . The absorption, distribution, metabolism, and excretion (ADME) properties of CE would need further investigation for a comprehensive understanding.
Result of Action
The interaction of CE with CETP results in a decrease in the transfer of cholesterol esters from HDL to LDL . This leads to a reduction in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis . It effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .
Action Environment
The action of CE is influenced by various environmental factors. For instance, the presence of other lipoproteins in the plasma can affect the efficiency of CE transfer . Additionally, the liver plays a crucial role in the hydrolysis of CE, where free cholesterol is either converted into bile acid or transported into bile by ABCG5 and ABCG8 and then excreted into feces . Therefore, liver function and health can significantly impact the action and efficacy of CE.
Analyse Biochimique
Cellular Effects
The presence of 22:5 Cholesteryl ester in cells can influence various cellular processes. It plays a significant role in lipid homeostasis and the maintenance of cellular activities . Dysregulation of cholesterol homeostasis, including the accumulation of cholesteryl esters like 22:5 Cholesteryl ester, has been associated with various pathologies .
Molecular Mechanism
The molecular mechanism of 22:5 Cholesteryl ester involves its interaction with CETP, which mediates the transfer of cholesteryl esters among lipoproteins . This process is crucial for the regulation of plasma cholesterol levels and reverse cholesterol transport . The binding of 22:5 Cholesteryl ester to CETP allows the net movement of cholesteryl ester from high-density lipoproteins (HDL) to triglyceride-rich very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL) .
Temporal Effects in Laboratory Settings
The effects of 22:5 Cholesteryl ester can change over time in laboratory settings. For instance, in a study involving mice with a three-quarter renal mass reduction, it was found that the turnover of HDL-cholesteryl esters, including 22:5 Cholesteryl ester, was altered .
Subcellular Localization
The subcellular localization of 22:5 Cholesteryl ester is typically associated with lipid droplets, intracellular organelles that store neutral lipids . The localization of 22:5 Cholesteryl ester in these organelles is crucial for its function in lipid homeostasis .
Méthodes De Préparation
Voies de synthèse : La synthèse du docosapentaénoate de cholestéryle implique l'estérification du cholestérol avec l'acide docosapentaénoïque. Les voies de synthèse spécifiques peuvent varier, mais en général, elle suit le schéma réactionnel suivant :
Réaction d'estérification :
Production industrielle : Les méthodes de production industrielle du docosapentaénoate de cholestéryle ne sont pas largement documentées. Il peut être synthétisé en laboratoire en utilisant des techniques de chimie organique standard.
Analyse Des Réactions Chimiques
Le docosapentaénoate de cholestéryle peut subir diverses réactions chimiques :
Oxydation : Il peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.
Réduction : La réduction du groupe ester peut donner de l'alcool cholestérylique.
Substitution : La partie ester peut être substituée dans des conditions appropriées.
Estérification : Acide sulfurique ou autres catalyseurs acides.
Oxydation : Agents oxydants comme l'acide chromique ou le permanganate de potassium.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄).
Substitution : Différents nucléophiles (par exemple, les alcoolates, les amines).
Principaux produits : Le principal produit des réactions du docosapentaénoate de cholestéryle dépend des conditions réactionnelles spécifiques. L'oxydation peut donner des dérivés oxydés du cholestérol, tandis que la réduction conduit à l'alcool cholestérylique.
4. Applications de la recherche scientifique
Le docosapentaénoate de cholestéryle a plusieurs applications en recherche :
Études biologiques : Enquête sur son rôle dans le métabolisme des lipides et la fonction cellulaire.
Recherche cardiovasculaire : Étude de son impact sur l'homéostasie du cholestérol et l'athérosclérose.
Nutrition et santé : Exploration de ses effets sur la santé humaine, en particulier en relation avec l'apport alimentaire.
5. Mécanisme d'action
Le mécanisme exact par lequel le docosapentaénoate de cholestéryle exerce ses effets n'est pas entièrement élucidé. Il influence probablement le métabolisme des lipides, la fluidité des membranes et les voies de signalisation.
Comparaison Avec Des Composés Similaires
Le docosapentaénoate de cholestéryle se distingue par sa configuration unique de groupe acyle. Des composés similaires comprennent d'autres esters de cholestérol (par exemple, l'oléate de cholestéryle, le linoléate de cholestéryle) et des dérivés d'acides gras.
Propriétés
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZNHXNFMEUGA-DCDLNIKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of CE(22:5) in the context of diet and coronary heart disease?
A1: Research suggests that CE(22:5) may serve as a potential lipidomic marker for diet quality and could be linked to the risk of coronary heart disease (CHD). A study involving American Indians found that higher baseline levels of CE(22:5) were associated with an increased risk of CHD, independent of established risk factors. [] This suggests a potential role of CE(22:5) in CHD development, possibly influenced by dietary habits.
Q2: How does the lipid profile of vegans differ from omnivores regarding CE(22:5)?
A2: Interestingly, a study comparing Dutch vegans and omnivores found contrasting levels of CE(22:5) in their lipid profiles. Vegans exhibited lower levels of CE(22:5) in their triglycerides compared to omnivores. [] This difference could be attributed to the dietary sources of docosapentaenoic acid (DPA), a precursor to CE(22:5), which is primarily found in fatty fish and seafood, food sources typically absent from vegan diets.
Q3: What analytical techniques were employed to study CE(22:5) in the context of these research papers?
A3: Both studies utilized advanced mass spectrometry techniques to analyze and quantify CE(22:5). The study involving American Indians employed mixed effects linear regression and Cox frailty models to correlate CE(22:5) levels with diet quality and CHD risk. [] The comparison between Dutch vegans and omnivores involved measuring fatty acid compositions in various compartments, including erythrocytes, platelets, plasma cholesterol esters, and plasma triglycerides. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


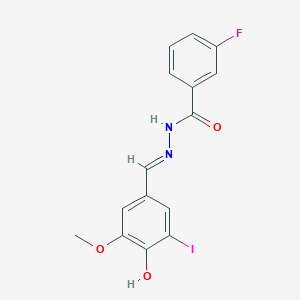
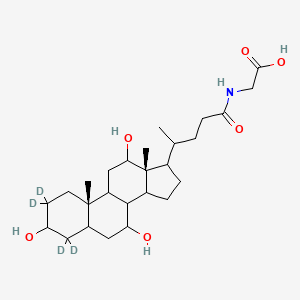
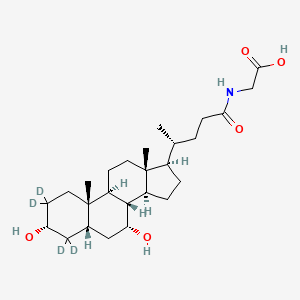
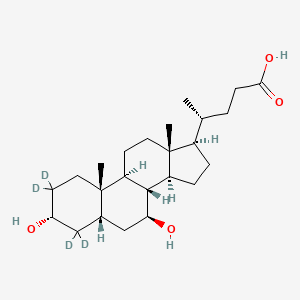
![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)


